molecular formula C16H12O5 B190402 7,8-Dihydroxy-4'-methoxyisoflavone CAS No. 37816-19-6

7,8-Dihydroxy-4'-methoxyisoflavone

Cat. No.: B190402
CAS No.: 37816-19-6
M. Wt: 284.26 g/mol
InChI Key: DLXIJJURUIXRFK-UHFFFAOYSA-N
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Description

Scientific Research Applications

7,8-Dihydroxy-4’-methoxyisoflavone has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

7,8-Dihydroxy-4’-methoxyisoflavone plays a significant role in various biochemical reactions. It interacts with enzymes such as thrombin, where it has been shown to inhibit thrombin activity . Additionally, it interacts with proteins and other biomolecules involved in cellular signaling pathways. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 7,8-Dihydroxy-4’-methoxyisoflavone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cytotoxic activity against certain human tumor cell lines, indicating its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways includes the inhibition of specific kinases and modulation of transcription factors, leading to altered gene expression.

Molecular Mechanism

At the molecular level, 7,8-Dihydroxy-4’-methoxyisoflavone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with thrombin results in the inhibition of thrombin’s enzymatic activity. Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydroxy-4’-methoxyisoflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of 7,8-Dihydroxy-4’-methoxyisoflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

7,8-Dihydroxy-4’-methoxyisoflavone is involved in various metabolic pathways. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups on the isoflavone structure . This methylation process is crucial for the compound’s bioactivity and stability. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 7,8-Dihydroxy-4’-methoxyisoflavone within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters.

Subcellular Localization

7,8-Dihydroxy-4’-methoxyisoflavone exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4’-methoxyisoflavone typically involves the methylation of 7,8-dihydroxyisoflavone. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods: Industrial production of 7,8-Dihydroxy-4’-methoxyisoflavone may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-4’-methoxyisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroisoflavones .

Comparison with Similar Compounds

7,8-Dihydroxy-4’-methoxyisoflavone is unique compared to other isoflavones due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of 7,8-Dihydroxy-4’-methoxyisoflavone .

Properties

IUPAC Name

7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXIJJURUIXRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420499
Record name Retusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37816-19-6
Record name 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37816-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7,8-Dihydroxy-4'-methoxyisoflavone's presence in Dalbergia retusa heartwood?

A1: this compound (retusin) is a naturally occurring isoflavone found in the heartwood of Dalbergia retusa []. While its specific role within the plant is not fully understood, isoflavones in plants are often associated with defense mechanisms against pathogens and herbivores. The presence of retusin and its related compound, 8-O-methylretusin, in Dalbergia retusa suggests a potential role in the plant's natural defense system []. Further research is needed to elucidate the specific ecological functions of retusin.

Q2: Can human enzymes metabolize isoflavones like this compound?

A2: While this compound itself was not directly tested, research indicates that human liver enzymes can metabolize structurally similar isoflavones. Studies demonstrate that human cytochrome P450 enzymes, particularly isoforms 1A2, 2E1, 2C91, 2C19, and 2D61, are involved in the 4'-O-demethylation of biochanin A to genistein []. This metabolic process is significant as it converts 4'-O-methylated isoflavones into more potent phytoestrogens. It's plausible that similar metabolic pathways involving human enzymes could exist for this compound, but further research is needed to confirm this.

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